3,4-Dimethyl-N-(o-tolyl)aniline
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Overview
Description
3,4-Dimethyl-N-(o-tolyl)aniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 3 and 4 positions and an o-tolyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(o-tolyl)aniline can be achieved through several methods. One common approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine . This reaction typically requires a palladium catalyst, a suitable ligand, and a base, and is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Buchwald-Hartwig amination or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(o-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3,4-Dimethyl-N-(o-tolyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-N-(o-tolyl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-N-(o-tolyl)aniline
- 4-Nitro-N-methylaniline
- 2-Amino-4-nitro-N-methylaniline
Uniqueness
3,4-Dimethyl-N-(o-tolyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3,4-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(10-13(11)3)16-15-7-5-4-6-12(15)2/h4-10,16H,1-3H3 |
InChI Key |
LQMZMBIUEPCWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2C)C |
Origin of Product |
United States |
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